molecular formula C16H22N6O2 B5594040 1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5594040
M. Wt: 330.38 g/mol
InChI Key: FKRWWGQZZKEBBZ-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.18042397 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into 1,2,3-triazole derivatives, including compounds with similar structures to "1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide," has demonstrated innovative synthetic pathways and structural analyses. For instance, studies have shown the development of 4-amino-1,2,3-triazoles through catalytic hydrogenation and other synthetic methods, highlighting the versatility of triazole compounds in chemical synthesis and the potential for creating diverse derivatives with varied biological activities (Albert & Taguchi, 1973; Albert, 1970).

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been a significant area of research. A study highlighted the synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules, which were then tested for their antimicrobial properties. These compounds showed activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Application in Organic Synthesis and Medicinal Chemistry

The structural flexibility and functionalizability of 1,2,3-triazole derivatives enable their application in organic synthesis and the development of medicinal agents. Research into the synthesis of oxazoles and thiazoles from enamides and the exploration of triazole-based scaffolds for peptidomimetics or biologically active compounds have expanded the utility of triazole derivatives in medicinal chemistry (Kumar et al., 2012; Ferrini et al., 2015).

Crystal Structure and Molecular Conformation

The study of the crystal structure and molecular conformation of triazole derivatives has provided insights into their chemical behavior and interaction potentials. Research into the crystal structure of triazole and triazine derivatives offers a foundation for understanding their chemical properties and designing compounds with specific functions (Shen et al., 2013).

Properties

IUPAC Name

1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c17-6-7-22-12-15(19-20-22)16(23)18-10-14-11-21(8-9-24-14)13-4-2-1-3-5-13/h1-5,12,14H,6-11,17H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRWWGQZZKEBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CNC(=O)C3=CN(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.